4-Cyclopropyloxane-4-carboxylic acid
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Overview
Description
4-Cyclopropyloxane-4-carboxylic acid is a carboxylic acid derivative characterized by the presence of a cyclopropyl group attached to an oxane ring.
Synthetic Routes and Reaction Conditions:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Grignard Reagent Formation: Formation of a Grignard reagent followed by carboxylation is another method to synthesize carboxylic acids.
Industrial Production Methods:
Catalytic Oxidation: Industrial production often involves catalytic oxidation of hydrocarbons or alcohols using metal catalysts and controlled reaction conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: Carboxylic acids can undergo oxidation to form carbon dioxide and water.
Substitution: Carboxylic acids react with thionyl chloride (SOCl₂) to form acid chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃).
Major Products:
Primary Alcohols: From reduction reactions.
Acid Chlorides: From substitution reactions with thionyl chloride.
Scientific Research Applications
4-Cyclopropyloxane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyloxane-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Activation by ATP: In fatty-acid biosynthesis, carboxylic acids are activated by reaction with ATP to form acyl adenylates, which then undergo nucleophilic acyl substitution.
Reduction Pathway: Reduction of carboxylic acids to primary alcohols involves the transfer of hydride ions from reducing agents such as lithium aluminum hydride.
Comparison with Similar Compounds
4-Cyclopropyloxane-4-carboxylic acid can be compared with other carboxylic acids such as:
Formic Acid: The simplest carboxylic acid with a single carbon atom.
Acetic Acid: A two-carbon carboxylic acid commonly found in vinegar.
Propionic Acid: A three-carbon carboxylic acid used as a preservative.
Butyric Acid: A four-carbon carboxylic acid with a strong, unpleasant odor.
Uniqueness:
Properties
IUPAC Name |
4-cyclopropyloxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)9(7-1-2-7)3-5-12-6-4-9/h7H,1-6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBGITNBLFSMPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCOCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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